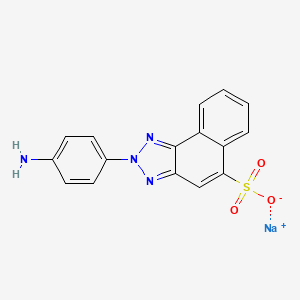
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt is a chemical compound known for its unique structure and properties. It is widely used in various scientific research fields due to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt involves several steps. The starting materials typically include naphthalene derivatives and triazole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome .
化学反应分析
Types of Reactions
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
科学研究应用
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
相似化合物的比较
Similar Compounds
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2,2′-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt
- 2-(4-Aminophenyl)-2H-naphtho[1,2-d]triazole-5-sulfonic acid sodium salt
Uniqueness
What sets 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt apart from similar compounds is its specific structure, which imparts unique reactivity and properties. This makes it particularly valuable in certain applications where other compounds may not be as effective .
生物活性
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt is a complex organic compound characterized by its unique structural features, which include a naphthalene ring fused with a triazole moiety and a sulfonic acid group. This compound has garnered attention for its significant biological activities, particularly in the fields of photodynamic therapy and antimicrobial applications.
- Molecular Formula : C24H16N4O11S3
- Molecular Weight : Approximately 632.59 g/mol
- Solubility : Water-soluble due to the presence of the sulfonic acid group.
The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS) upon light activation when used as a photosensitizer. This property is particularly useful in targeted cancer therapies, where localized light exposure can activate the compound to selectively destroy tumor cells while sparing surrounding healthy tissue.
Photodynamic Therapy
Research indicates that 2H-Naphtho(1,2-d)triazole-5-sulfonic acid acts as an effective photosensitizer. Upon activation by light, it generates ROS that can induce apoptosis in cancer cells. This selective cytotoxicity is crucial for minimizing damage to healthy tissues during cancer treatment.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various strains of bacteria and fungi. The mechanism may involve binding to bacterial enzymes or receptors, disrupting their function and leading to cell death.
Study on Antimicrobial Properties
A study focusing on the antimicrobial activity of similar triazole compounds demonstrated that derivatives of naphtho[1,2-d]triazole exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The findings indicated that the presence of amino substituents significantly enhanced antibacterial activity .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| 9a | High | Moderate | 50 |
| 4d | High | Low | 100 |
| 5e | Moderate | Weak | 200 |
Photodynamic Efficacy
In another case study, the efficacy of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid in photodynamic therapy was evaluated in vitro. The results showed a substantial reduction in tumor cell viability upon light exposure, confirming its potential as an effective therapeutic agent.
Interaction with Biological Molecules
Interaction studies have shown that this compound can effectively bind with proteins and nucleic acids. These interactions are critical for understanding its mechanism of action as a therapeutic agent in both photodynamic therapy and antimicrobial applications. The binding affinity and specificity towards various biomolecules suggest potential pathways for drug development.
属性
CAS 编号 |
72102-76-2 |
|---|---|
分子式 |
C16H11N4NaO3S |
分子量 |
362.3 g/mol |
IUPAC 名称 |
sodium;2-(4-aminophenyl)benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C16H12N4O3S.Na/c17-10-5-7-11(8-6-10)20-18-14-9-15(24(21,22)23)12-3-1-2-4-13(12)16(14)19-20;/h1-9H,17H2,(H,21,22,23);/q;+1/p-1 |
InChI 键 |
PPMCLXGXSFYEHV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















